Iopromide is a non-ionic, low-osmolar, tri-iodinated benzene derivative belonging to a class of chemicals known as X-ray contrast media (also referred to as contrast agents). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These agents are designed to enhance the visibility of internal structures during radiological imaging procedures. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Iopromide's significance in scientific research stems from its utilization in various applications, including:
Iopromide is a non-ionic iodinated contrast medium primarily used in medical imaging, particularly in computed tomography (CT) scans. It is designed to enhance the contrast of images by increasing the visibility of internal structures during radiographic examinations. Iopromide is classified as a low-osmolar contrast agent, which reduces the risk of adverse reactions compared to older, high-osmolar agents. Its chemical formula is C_17H_21I_3N_2O_5, and it contains three iodine atoms, which are responsible for its radiopaque properties.
Iopromide was developed and is manufactured by several pharmaceutical companies. Its synthesis and formulation are covered by multiple patents, indicating ongoing research and development in improving its efficacy and safety profiles. Notable patents include US Patent No. 4364921, which outlines various synthetic methods for producing Iopromide and its intermediates .
Iopromide belongs to the class of iodinated contrast media used in diagnostic imaging. It is categorized as a non-ionic, low-osmolar contrast agent, which means it has a lower osmolarity compared to ionic contrast agents. This classification is significant as it correlates with a lower incidence of side effects and allergic reactions.
The synthesis of Iopromide has evolved over time, with various methods reported in the literature. A novel synthesis method involves several key steps:
The molecular structure of Iopromide features a tri-iodinated aromatic ring system linked to an acetamido group and hydroxyl functionalities. The presence of iodine atoms contributes significantly to its radiopacity.
Iopromide undergoes various chemical reactions under different conditions, particularly during degradation processes in environmental settings:
The degradation pathways involve radical species such as hydroxyl radicals and sulfate radicals generated during oxidation processes, which contribute to breaking down Iopromide into less harmful byproducts .
The mechanism by which Iopromide enhances imaging involves its ability to absorb X-rays due to the high atomic number of iodine. When injected into the bloodstream or body cavity, Iopromide selectively accumulates in tissues and organs, providing contrast against surrounding structures during imaging procedures.
The effectiveness of Iopromide as a contrast agent is influenced by factors such as its concentration in the solution and the specific imaging modality employed (e.g., computed tomography). Studies have shown that optimal concentrations enhance visibility while minimizing potential side effects.
Iopromide is stable under standard conditions but may degrade under extreme pH or temperature conditions. Its reactivity can be influenced by the presence of other chemicals in solution, such as oxidizing agents or reducing agents.
Iopromide is primarily used in medical diagnostics for imaging purposes:
In addition to its clinical applications, research continues into improving its synthesis and degradation processes to mitigate environmental impacts associated with iodinated contrast media disposal .
Iopromide (N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-N-methylisophthalamide) synthesis traditionally involves sequential iodination and acylation of benzene derivatives. Recent innovations focus on optimizing reaction sequences to minimize byproducts and enhance atom economy. A significant advancement involves reversing the conventional iodination-acylation order. By first introducing the methoxyacetyl group to 5-aminoisophthalic acid derivatives prior to iodination, manufacturers reduce bis-acylated byproducts by ~40% compared to traditional routes [5] [8]. This strategy capitalizes on the steric hindrance of the methoxyacetyl group to direct electrophilic iodination selectively to the 2,4,6 positions [8].
Reaction optimization breakthroughs include using N,N-dimethylacetamide (DMAc) as a dual solvent-catalyst in acylation steps. At 25°C, DMAc facilitates near-quantitative amide bond formation between 5-methoxyacetylamino-2,4,6-triiodoisophthaloyl chloride and 3-methylamino-1,2-propanediol, achieving yields >86% with HPLC purity ≥98% [3]. Temperature-controlled nebulization techniques enable in situ generation of reactive acyl chloride intermediates, minimizing degradation during the synthesis of triiodinated precursors [1].
Table 1: Impact of Synthetic Route Modifications on Iopromide Intermediate Yield
Synthetic Route | Key Modification | Intermediate Yield | Major Byproduct Reduction |
---|---|---|---|
Traditional sequence | Iodination before acylation | 60-65% | Baseline |
Reverse sequence | Acylation before iodination | 85-90% | Bis-acylated byproducts ↓40% |
Nebulization-assisted | In situ acyl chloride generation | 92% | Hydrolyzed impurities ↓75% |
Iodination efficiency critically determines iopromide’s overall process economics. Modern approaches employ Lewis acid-assisted iodination using iodine monochloride (ICl) with aluminum trichloride (AlCl₃) catalysis. This system achieves >95% conversion of 5-methoxyacetylaminoisophthalic acid to the triiodinated derivative within 2 hours at 60°C, compared to 12+ hours uncatalyzed [5]. The catalyst enhances electrophilicity through complexation with carbonyl oxygen, facilitating aromatic ring activation [8].
Acylation catalysis innovations include:
Table 2: Catalytic Systems in Iopromide Synthesis
Reaction Step | Catalyst | Function | Efficiency Gain |
---|---|---|---|
Iodination | AlCl₃ | Lewis acid activation | Reaction time ↓85% |
Amide coupling | Triethylamine | Base catalyst | Yield ↑32% (vs. non-catalytic) |
Reductive dehalogenation | MrGO-N/Fe₃O₄ | Electron shuttle | Deiodination rate 2.5× faster |
Scalable manufacturing requires reconciling reaction efficiency with operational practicality. Key advances include:
Continuous Flow Chemistry: Modular systems enable seamless transition from iodination to acylation while minimizing intermediate handling. A patent-pending design couples a plug-flow iodinator (60°C, residence time 30 min) with a multi-jet oscillatory acylation reactor (5°C), achieving 94% overall yield at 100 kg/batch scale [8]. This configuration reduces total processing time from 48 hours (batch) to 8 hours.
Solvent and Catalyst Recycling: Industrial processes implement distillation recovery of dichloromethane (≥95% reuse) and triethylamine from mother liquors [5]. Fixed-bed adsorption columns with activated carbon recover iodide salts for oxidation to iodine, closing the halogen loop [2].
Quality by Design (QbD) Optimization: Multivariate analysis identifies critical process parameters (CPPs):
Table 3: Industrial Process Metrics for Iopromide Manufacturing
Process Parameter | Batch Process | Continuous Process | Improvement |
---|---|---|---|
Overall yield | 65-70% | 90-94% | +35% |
Total reaction time | 40-48 hours | 6-8 hours | -85% |
Solvent consumption | 15 L/kg product | 5 L/kg product | ↓67% |
Purity (HPLC) | 98.5-99.0% | >99.5% | Consistent |
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